molecular formula C12H14N4S4 B14603797 4,5'-Bipyrimidine, 2,2',4',6-tetrakis(methylthio)- CAS No. 60186-83-6

4,5'-Bipyrimidine, 2,2',4',6-tetrakis(methylthio)-

Cat. No.: B14603797
CAS No.: 60186-83-6
M. Wt: 342.5 g/mol
InChI Key: MBALEOLMJIEQHD-UHFFFAOYSA-N
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Description

4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is a complex organic compound with the molecular formula C12H12N4S4 This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with four methylthio groups attached at the 2, 2’, 4’, and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- typically involves the reaction of 4,5’-bipyrimidine with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as dimethyl disulfide in the presence of a catalyst like copper(I) iodide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the methylthio groups can interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

    4,5’-Bipyrimidine: Lacks the methylthio groups, making it less reactive in certain chemical reactions.

    2,2’-Bipyrimidine: Similar structure but with different substitution patterns, leading to different chemical properties and applications.

    4,4’-Bipyrimidine:

Uniqueness: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

60186-83-6

Molecular Formula

C12H14N4S4

Molecular Weight

342.5 g/mol

IUPAC Name

4-[2,4-bis(methylsulfanyl)pyrimidin-5-yl]-2,6-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C12H14N4S4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3

InChI Key

MBALEOLMJIEQHD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)C2=CN=C(N=C2SC)SC)SC

Origin of Product

United States

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